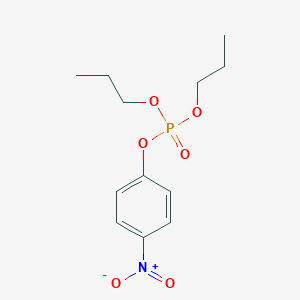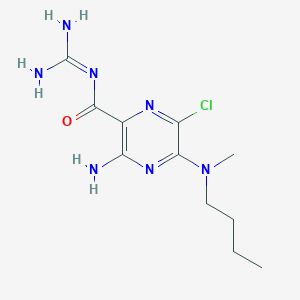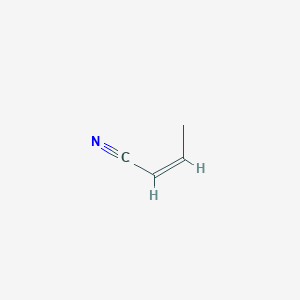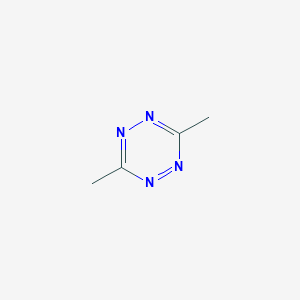
4-Aminobenzophenone
概述
描述
It is a yellow crystalline powder with a melting point of 121-124°C . This compound is notable for its applications in various fields, including chemistry, biology, and industry.
作用机制
Target of Action
4-Aminobenzophenone, also known as p-Benzoylaniline, is a derivative of Benzophenone It is known to behave as a photosensitizer , which means it can absorb light and transfer that energy to other molecules.
Mode of Action
As a photosensitizer, this compound absorbs light energy and can transfer this energy to other molecules, causing chemical changes in those molecules . This property is often utilized in photochemical reactions .
Biochemical Pathways
Its parent compound, benzophenone, is known to interact with the gamma-aminobutyric acid (gaba) neurotransmitter system
Pharmacokinetics
Its high lipid solubility, a common characteristic of benzophenone derivatives, may aid in its absorption and distribution .
Result of Action
As a photosensitizer, it could potentially cause photochemical changes in cells and molecules . More research is needed to fully understand these effects.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, light exposure can activate its photosensitizing properties . Additionally, the compound’s stability and activity may be affected by factors such as temperature, pH, and the presence of other chemicals .
生化分析
Biochemical Properties
4-Aminobenzophenone is associated with 4-benzoylpyridine and it is used as a frequency doubler for semiconductor lasers . It is used in the preparation of 1-[4-[N,N-bis(trimethylsilyl)amino]phenyl]-1-phenylethylene . It is used as a precursor to prepare 1,2,3-triazoles, pyrimidotriazoles, benzothiazole and pyrimidinone derivatives . It is involved in the formation of coordination complexes with chromium (III) .
Cellular Effects
It is known that this compound behaves as a photosensitizer . Photosensitizers are molecules that absorb light and can transfer energy to other molecules, potentially influencing cellular processes.
Molecular Mechanism
It is known to behave as a photosensitizer . This suggests that it may interact with other molecules in the presence of light, potentially influencing their behavior or function.
Temporal Effects in Laboratory Settings
It is known that this compound is a stable compound . It has a melting point of 121-124 °C (lit.) and a boiling point of 246 °C (12.7517 mmHg) .
Metabolic Pathways
As a photosensitizer, it may be involved in photochemical reactions .
Transport and Distribution
It is soluble in cold water, alcohol, and ether , suggesting that it may be able to diffuse through cellular membranes.
Subcellular Localization
As a photosensitizer, it may localize to areas of the cell exposed to light .
准备方法
Synthetic Routes and Reaction Conditions: 4-Aminobenzophenone can be synthesized through several methods. One common method involves the reaction of 4-nitrobenzophenone with tin and hydrochloric acid, followed by the reduction of the nitro group to an amino group . Another method involves the Friedel-Crafts acylation of aniline with benzoyl chloride, followed by reduction .
Industrial Production Methods: In industrial settings, this compound is often produced through the catalytic hydrogenation of 4-nitrobenzophenone. This process involves the use of a palladium catalyst under hydrogen gas at elevated temperatures and pressures .
化学反应分析
Types of Reactions: 4-Aminobenzophenone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 4-benzoylbenzoic acid.
Reduction: The compound can be reduced to form 4-aminobenzhydrol.
Substitution: It can undergo electrophilic aromatic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Reagents like nitric acid for nitration and halogens for halogenation are commonly employed.
Major Products:
Oxidation: 4-Benzoylbenzoic acid.
Reduction: 4-Aminobenzhydrol.
Substitution: Products vary depending on the substituent introduced, such as nitro or halogen derivatives.
科学研究应用
4-Aminobenzophenone has a wide range of applications in scientific research:
相似化合物的比较
2-Aminobenzophenone: Similar in structure but with the amino group in the ortho position.
3-Aminobenzophenone: Similar in structure but with the amino group in the meta position.
4-Benzoylpyridine: Contains a pyridine ring instead of a benzene ring.
Uniqueness: 4-Aminobenzophenone is unique due to its para-substituted amino group, which allows for specific interactions and reactions that are not possible with its ortho or meta counterparts. This structural difference significantly influences its reactivity and applications in various fields .
属性
IUPAC Name |
(4-aminophenyl)-phenylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO/c14-12-8-6-11(7-9-12)13(15)10-4-2-1-3-5-10/h1-9H,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBKHNGHPZZZJCI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8061557 | |
| Record name | Methanone, (4-aminophenyl)phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8061557 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1137-41-3 | |
| Record name | 4-Aminobenzophenone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1137-41-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Aminobenzophenone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001137413 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Aminobenzophenone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7665 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Methanone, (4-aminophenyl)phenyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Methanone, (4-aminophenyl)phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8061557 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-aminobenzophenone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.187 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-AMINOBENZOPHENONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9VH7LQN5JE | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














